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molecular formula C8H13ClO3 B8664979 1-Chloro-3-(1,3-dioxolan-2-yl)-3-methylbutan-2-one CAS No. 89517-73-7

1-Chloro-3-(1,3-dioxolan-2-yl)-3-methylbutan-2-one

Cat. No. B8664979
M. Wt: 192.64 g/mol
InChI Key: CURJJLPKEDNNJU-UHFFFAOYSA-N
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Patent
US04747869

Procedure details

204 g (1.38 mol) of 2,2-dimethyl-4-chloro-3-keto-butanal are heated with 93 g (1.5 mols) of ethylene glycol and 0.7 g of p-toluenesulphonic acid in 400 ml of methylene chloride for 3 hours in a water separator. The organic phase is extracted with 150 ml of 5% strength sodium hydroxide solution, and thereafter with 400 ml of water. The solvent is distilled off and the residue is distilled under the vacuum from a water jet. 211 g (79.8% of theory) of 1-chloro-3-(dioxolan-2-yl)-3-methylbutan-2-one of boiling point 127°-28° C./14 mbar are obtained. ##STR24##
Quantity
204 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([C:5](=[O:8])[CH2:6][Cl:7])[CH:3]=[O:4].[CH2:10](O)[CH2:11][OH:12].O>C(Cl)Cl.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:7][CH2:6][C:5](=[O:8])[C:2]([CH:3]1[O:12][CH2:11][CH2:10][O:4]1)([CH3:9])[CH3:1]

Inputs

Step One
Name
Quantity
204 g
Type
reactant
Smiles
CC(C=O)(C(CCl)=O)C
Name
Quantity
93 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.7 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 150 ml of 5% strength sodium hydroxide solution
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled under the vacuum from a water jet

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(C)(C)C1OCCO1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 211 g
YIELD: PERCENTYIELD 79.8%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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